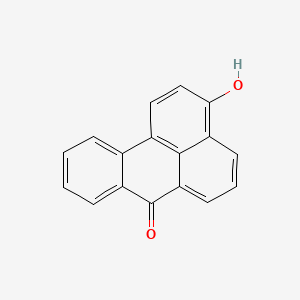![molecular formula C25H24ClN3 B11710679 2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine is a complex organic compound that features a unique combination of adamantyl, phenyl, and triazine groups. The adamantyl group is known for its rigid, diamond-like structure, which imparts significant stability and unique chemical properties to the compound. The triazine ring, a six-membered ring containing three nitrogen atoms, is a versatile scaffold in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine typically involves multiple steps, starting with the preparation of the adamantyl and phenyl intermediates. One common method involves the alkylation of adamantane with a suitable halide, followed by coupling with a phenyl derivative. The triazine ring is then introduced through a cyclization reaction involving appropriate nitrogen-containing precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions, such as high-pressure reactors and continuous flow systems, may be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or carbonyl derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The chlorine atom on the triazine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated adamantyl derivatives, hydrogenated triazine compounds, and various substituted triazine derivatives .
Scientific Research Applications
2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, enhancing the compound’s binding affinity and selectivity. The triazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1-Adamantyl)phenyl]-4-fluoro-6-phenyl-1,3,5-triazine
- 2-[4-(1-Adamantyl)phenyl]-4-methyl-6-phenyl-1,3,5-triazine
- 2-[4-(1-Adamantyl)phenyl]-4-ethyl-6-phenyl-1,3,5-triazine
Uniqueness
Compared to similar compounds, 2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine is unique due to the presence of the chlorine atom, which can be readily substituted to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C25H24ClN3 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[4-(1-adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C25H24ClN3/c26-24-28-22(19-4-2-1-3-5-19)27-23(29-24)20-6-8-21(9-7-20)25-13-16-10-17(14-25)12-18(11-16)15-25/h1-9,16-18H,10-15H2 |
InChI Key |
CKLSLGBZGKYRNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


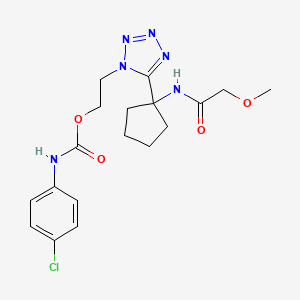
![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)
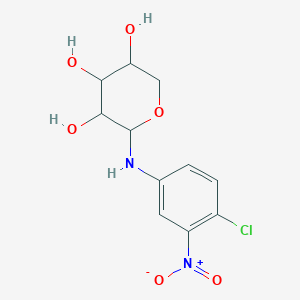
![2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide](/img/structure/B11710618.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11710621.png)
![2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)
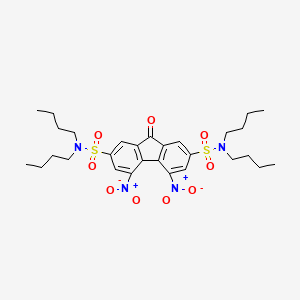
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)
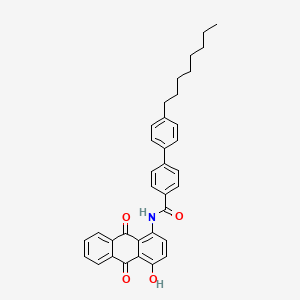
![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)
